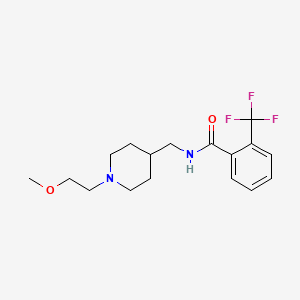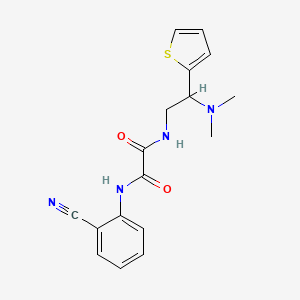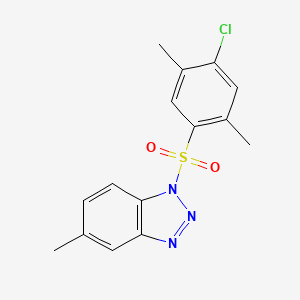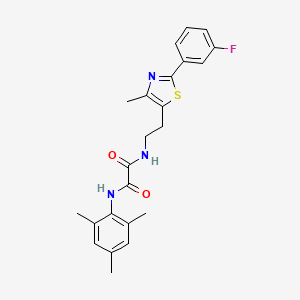
(1-((2-Methyloxazol-4-yl)methyl)pyrrolidin-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(1-((2-Methyloxazol-4-yl)methyl)pyrrolidin-2-yl)methanol” is a chemical compound with the molecular formula C10H16N2O2 and a molecular weight of 196.25. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine rings are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The pyrrolidine ring in “this compound” contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization . The non-planarity of the ring also increases three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Applications De Recherche Scientifique
Catalytic Hydrogenation Applications
A study by Sukhorukov et al. (2008) explores the catalytic hydrogenation of methyl 2-(5,6-dihydro-4H-1,2-oxazin-3-yl)acetates, which under certain conditions, can lead to the formation of pyrrolidine derivatives. This process is crucial for understanding the transformation of similar structures in catalytic hydrogenation reactions, offering insights into the synthesis of amino alcohols and pyrrolidine derivatives from dihydrooxazines (Sukhorukov, Lesiv, Eliseev, Khomutova, Ioffe, & Borissova, 2008).
Multicomponent Synthesis
Janvier, Sun, Bienaymé, and Zhu (2002) described a novel multicomponent synthesis method that efficiently produces 5-aminooxazole and its subsequent transformation into pyrrolo[3,4-b]pyridin-5-one. This method emphasizes the synthetic utility of incorporating various functional groups into complex heterocyclic frameworks, demonstrating the versatility of multicomponent reactions in constructing complex molecules (Janvier, Sun, Bienaymé, & Zhu, 2002).
Methanol Dehydrogenase Research
Keltjens, Pol, Reimann, & Camp (2014) conducted research on methanol dehydrogenase (MDH) enzymes, which catalyze the oxidation of methanol in methylotrophic bacteria. This study highlights the significance of rare-earth elements in enhancing the catalytic efficiency of MDH enzymes, providing a foundation for biotechnological applications in methanol utilization (Keltjens, Pol, Reimann, & Camp, 2014).
Catalysis and Ligand Design
Research by Kermagoret and Braunstein (2008) on nickel complexes with phosphino-, phosphinito-, and phosphonitopyridine ligands sheds light on the structural and catalytic properties of these complexes. This work contributes to the understanding of ethylene oligomerization catalysis and the role of ligand design in modulating catalytic activity (Kermagoret & Braunstein, 2008).
Corrosion Inhibition Studies
Ma, Qi, He, Tang, & Lu (2017) investigated the use of triazole derivatives as corrosion inhibitors for mild steel in acidic media. Their findings demonstrate the effectiveness of specific triazole derivatives in corrosion protection, highlighting the potential of these compounds in industrial applications (Ma, Qi, He, Tang, & Lu, 2017).
Orientations Futures
The future directions for research on “(1-((2-Methyloxazol-4-yl)methyl)pyrrolidin-2-yl)methanol” and similar compounds could involve further exploration of the pharmacophore space, investigation of the influence of steric factors on biological activity, and the design of new pyrrolidine compounds with different biological profiles .
Propriétés
IUPAC Name |
[1-[(2-methyl-1,3-oxazol-4-yl)methyl]pyrrolidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-8-11-9(7-14-8)5-12-4-2-3-10(12)6-13/h7,10,13H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSPXUGVMWXXKMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)CN2CCCC2CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2670258.png)

![[4-(Trifluoromethyl)oxan-4-yl]methanamine;hydrochloride](/img/structure/B2670264.png)
![2-(benzyl(1-methyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol](/img/structure/B2670266.png)
methanesulfonamide](/img/structure/B2670268.png)


![[4-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methanol](/img/structure/B2670272.png)

![3-[(3-Pyridinylmethyl)amino]-1-propanol hydrochloride](/img/structure/B2670274.png)
![5-bromo-N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide](/img/structure/B2670276.png)


